molecular formula C38H45N3O7S2 B11932859 Cy7-YNE

Cy7-YNE

Cat. No.: B11932859
M. Wt: 719.9 g/mol
InChI Key: AVNJFJGWLDAJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy7-YNE is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. These dyes are known for their unique structure and attractive photophysical properties, making them highly valuable in various scientific applications. This compound, in particular, is characterized by its ability to emit fluorescence in the near-infrared region, which is beneficial for in vivo imaging and other biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7-YNE typically involves the condensation of a heptamethine cyanine core with an alkyne functional group. The process begins with the preparation of the heptamethine cyanine core, which is achieved through the reaction of a quaternary ammonium salt with a suitable aldehyde under basic conditions. The resulting intermediate is then reacted with an alkyne-containing reagent to introduce the alkyne functionality, forming this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cy7-YNE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives with modified photophysical properties, making them suitable for specific applications in imaging and diagnostics .

Scientific Research Applications

Cy7-YNE has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.

    Medicine: Utilized in diagnostic imaging, particularly for in vivo imaging of tissues and organs.

    Industry: Applied in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Cy7-YNE involves its ability to absorb light in the near-infrared region and emit fluorescence. This property is due to the extended conjugation of the heptamethine cyanine core, which allows for efficient energy absorption and emission. The molecular targets and pathways involved include interactions with biological macromolecules, such as proteins and nucleic acids, enabling the visualization of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cy7-YNE

This compound stands out due to its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .

Properties

Molecular Formula

C38H45N3O7S2

Molecular Weight

719.9 g/mol

IUPAC Name

(2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48)

InChI Key

AVNJFJGWLDAJJM-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.